2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile
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Overview
Description
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines.
Scientific Research Applications
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile has several scientific research applications:
Medicine: Its structural features are of interest in the design of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may play a role in binding to these targets, while the phenylpropanenitrile moiety could influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones:
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is unique due to its combination of the azetidine ring and the phenylpropanenitrile moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[3-(methylamino)azetidin-1-yl]-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H17N3/c1-15-12-9-16(10-12)13(8-14)7-11-5-3-2-4-6-11/h2-6,12-13,15H,7,9-10H2,1H3 |
InChI Key |
LOTSISGGSQFZJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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